molecular formula C20H25N5 B2952717 7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850229-05-9

7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2952717
CAS No.: 850229-05-9
M. Wt: 335.455
InChI Key: ZUOVPCMNXYSVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic structures. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to purine bases, which allows it to interact with a variety of biological targets . Pyrazolo[1,5-a]pyrimidines have been extensively studied as core structures for designing potent inhibitors, particularly against protein kinases, which are key regulators in cellular signaling pathways and are important targets in oncology . The specific substitution pattern on this compound—featuring a 4-ethylpiperazine moiety at the 7-position, methyl groups at the 2- and 5-positions, and a phenyl group at the 3-position—is designed to modulate its electronic properties, lipophilicity, and binding affinity. The piperazine group, in particular, is a common pharmacophore that can enhance solubility and contribute to interactions with enzymatic active sites. As part of the pyrazolo[1,5-a]pyrimidine family, this compound serves as a valuable intermediate or tool compound for researchers exploring new therapeutic agents, especially in the areas of cancer and kinase-related diseases . It is intended for use in in vitro assay development, structure-activity relationship (SAR) studies, and other early-stage pharmacological research. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-4-23-10-12-24(13-11-23)18-14-15(2)21-20-19(16(3)22-25(18)20)17-8-6-5-7-9-17/h5-9,14H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOVPCMNXYSVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential therapeutic applications, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can be represented as follows:

C17H22N4\text{C}_{17}\text{H}_{22}\text{N}_{4}

This molecular formula indicates the presence of various functional groups that contribute to its biological properties.

The compound exhibits its biological activity primarily through inhibition of specific protein kinases involved in cancer cell proliferation. It has been shown to selectively inhibit Src family kinases (SFKs), which play a critical role in tumor growth and metastasis. The selectivity and potency of this compound make it a promising candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. The following table summarizes key findings from various studies:

CompoundActivity (IC50)TargetReference
172 nMNAPE-PLD
23.79 µMMCF7
30.39 µMA549
40.46 µMMCF7

These results indicate that modifications to the piperazine moiety and other substituents can significantly enhance the compound's inhibitory activity against various cancer cell lines.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxic effects on multiple cancer cell lines, including MCF7 and A549. The IC50 values ranged from micromolar to nanomolar concentrations, indicating potent activity against tumor cells .
  • In Vivo Studies : In animal models, compounds similar to 7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine showed promising results in reducing tumor size and improving survival rates in xenograft models .
  • Pharmacokinetics : The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics, with half-lives suitable for therapeutic use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a detailed comparison:

Physicochemical Properties

  • LogP and Solubility :
    • The ethylpiperazine group in the target compound likely lowers LogP compared to lipophilic analogs like R121919, enhancing aqueous solubility .
    • 7-Trifluoromethyl derivatives exhibit higher metabolic stability due to the electron-withdrawing CF3 group, a feature absent in the target compound .

Comparative Data Table

Compound Name 7-Position Substituent Key Activity/Property IC50 or Notable Data Reference
7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenyl 4-Ethylpiperazine Potential CRF antagonism N/A (Theoretical)
7-(4-Methylphenyl)tetrazolo[1,5-a]pyrimidine 4-Methylphenyl α-Glucosidase inhibition 49.8 μM
R121919 Dipropylamino CRF receptor antagonism High BBB penetration (Experimental)
6-Ethyl-7-piperidin-1-yl analog Piperidine Structural analog (Antibacterial) Moderate activity
7-Trifluoromethylpyrazolo[1,5-a]pyrimidine CF3 Enhanced metabolic stability LogP = 2.1 (Calculated)

Research Findings and Implications

  • Enzyme Inhibition : The target compound’s ethylpiperazine group may reduce α-glucosidase inhibition compared to methylphenyl analogs but could improve pharmacokinetic profiles .
  • Receptor Interactions : CRF antagonists like R121919 highlight the importance of lipophilic 7-substituents for CNS targeting, suggesting the target compound may require structural optimization for similar applications .

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